molecular formula C9H17F2N3O B2813919 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea CAS No. 1823323-34-7

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea

Cat. No.: B2813919
CAS No.: 1823323-34-7
M. Wt: 221.252
InChI Key: FPTHUGBUPKPXGG-UHFFFAOYSA-N
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Description

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a difluoropiperidine moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoropiperidine and ethyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving solvents like dichloromethane and catalysts such as trifluoroacetic acid.

    Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .

Chemical Reactions Analysis

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropiperidine moiety is replaced by other functional groups. .

Scientific Research Applications

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity.

    Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes. .

Comparison with Similar Compounds

1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(4,4-difluoropiperidin-1-yl)ethyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N3O/c1-12-8(15)13-4-7-14-5-2-9(10,11)3-6-14/h2-7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTHUGBUPKPXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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